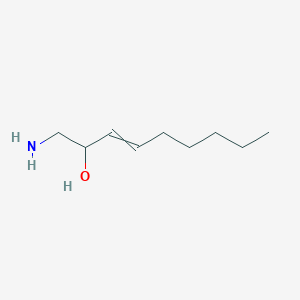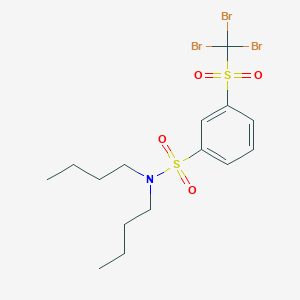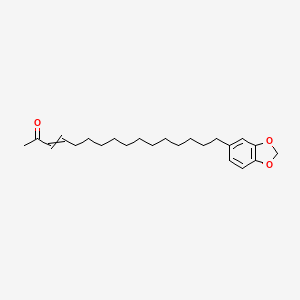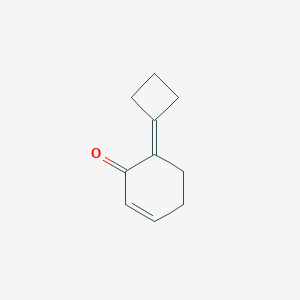![molecular formula C22H26N2O2 B14221844 9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]- CAS No. 824951-80-6](/img/structure/B14221844.png)
9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]- is a derivative of 9,10-anthracenedione, a compound known for its diverse applications in various fields, including dye production and medicinal chemistry. This specific derivative features two 2-methylpropylamino groups attached to the 1 and 8 positions of the anthracenedione core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-anthracenedione, 1,8-bis[(2-methylpropyl)amino]- typically involves the reaction of 9,10-anthracenedione with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product. The reaction can be summarized as follows:
9,10-Anthracenedione+2(2-methylpropylamine)→9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracenedione derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of 9,10-anthracenedione, 1,8-bis[(2-methylpropyl)amino]- involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also generate reactive oxygen species (ROS), causing oxidative damage to cellular structures. The molecular targets include DNA, topoisomerases, and other enzymes involved in cell division and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-: Another derivative with similar structural features but different substitution patterns.
1-Amino-4-hydroxy-9,10-anthracenedione: Known for its use in dye production and biological applications.
1,4-Diamino-9,10-anthracenedione: Studied for its anticancer properties.
Uniqueness
9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and generate ROS makes it a valuable compound for research in medicinal chemistry and cancer therapy.
Eigenschaften
CAS-Nummer |
824951-80-6 |
|---|---|
Molekularformel |
C22H26N2O2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
1,8-bis(2-methylpropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O2/c1-13(2)11-23-17-9-5-7-15-19(17)22(26)20-16(21(15)25)8-6-10-18(20)24-12-14(3)4/h5-10,13-14,23-24H,11-12H2,1-4H3 |
InChI-Schlüssel |
YGKDFZZQDPAHER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14221761.png)

![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
![N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine](/img/structure/B14221777.png)

![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)
![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)

![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)



